Pyridine-3,4-dicarboxylic acid

Übersicht

Beschreibung

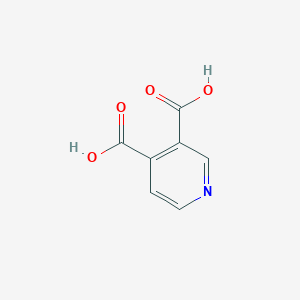

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the molecular formula C₇H₅NO₄. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-lutidine (3,4-dimethylpyridine) using potassium permanganate or other strong oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3,4-lutidine. This process involves the use of metal catalysts, such as vanadium pentoxide, and occurs at elevated temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form pyridine-3,4-dicarboxylic anhydride under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic anhydride.

Reduction: Pyridine-3,4-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Molecules

Pyridine-3,4-dicarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of coordination compounds and complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes .

Coordination Chemistry

The compound is particularly valuable in coordination chemistry. It forms stable complexes with metal ions, which can be tailored for specific applications such as catalysis or materials science. For instance, this compound has been used to synthesize bismuth(III) coordination polymers that exhibit unique structural and luminescent properties .

Biological Applications

Pharmaceutical Development

this compound derivatives have shown promise in pharmaceutical applications. They are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections. For example, certain bismuth complexes derived from this acid demonstrate significant antibacterial activity against Helicobacter pylori, a bacterium linked to gastric disorders .

Biochemical Pathways

This compound is involved in several biochemical pathways, influencing cellular functions and metabolic processes. Its interactions with enzymes and proteins can modulate biological activities, making it a subject of interest in metabolic studies.

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to impart specific colors and properties to various materials.

Agrochemicals

The compound is also employed in the formulation of agrochemicals. Its derivatives can act as herbicides or fungicides, contributing to agricultural productivity by controlling pests and diseases.

Case Study 1: Bismuth Coordination Polymers

A study investigated the synthesis of bismuth(III) coordination polymers using this compound as a ligand. The resulting complexes exhibited distinct structural characteristics and antibacterial properties against H. pylori. The study highlighted the relationship between the polymer structure and its biological activity, suggesting that modifications to the ligand could enhance efficacy .

Case Study 2: Synthesis of Functionalized Adsorbents

Research focused on creating novel poly-adsorbents by incorporating pyridine dicarboxylic acid into polymer matrices. This approach aimed to improve adsorption properties for environmental applications such as water purification. The findings demonstrated that the functionalization significantly enhanced the material's performance compared to unmodified adsorbents .

Wirkmechanismus

The mechanism of action of pyridine-3,4-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity. Other derivatives may interact with cellular receptors or ion channels, modulating their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine-3,4-dicarboxylic acid can be compared with other pyridine dicarboxylic acids, such as:

- Pyridine-2,3-dicarboxylic acid

- Pyridine-2,5-dicarboxylic acid

- Pyridine-2,6-dicarboxylic acid

- Pyridine-3,5-dicarboxylic acid

Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and the formation of unique coordination complexes .

By understanding the properties and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.

Biologische Aktivität

Pyridine-3,4-dicarboxylic acid, also known as 3,4-pyridinedicarboxylic acid or 3,4-pyridine dicarboxylic acid (chemical formula: CHNO), is a compound of significant interest in medicinal chemistry and biochemistry. Its biological activity has been explored in various studies, highlighting its potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

This compound is characterized by two carboxyl groups (-COOH) attached to a pyridine ring. This structure contributes to its solubility and reactivity, making it a versatile compound in chemical synthesis and biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens. For instance, it has been reported to exhibit activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing diseases related to oxidative damage.

- Anticancer Potential : Research suggests that this compound derivatives can inhibit the growth of cancer cells. For example, certain derivatives have shown cytotoxic effects on ovarian and breast cancer cell lines while exhibiting limited toxicity toward non-cancerous cells .

The mechanisms underlying the biological activities of this compound involve various pathways:

- Inhibition of Enzymatic Activity : Some studies indicate that this compound can inhibit specific enzymes involved in tumor progression and microbial growth.

- Modulation of Cell Signaling Pathways : this compound may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the carboxyl groups or the pyridine ring can enhance or reduce its biological efficacy. For instance:

- Substituents on the Pyridine Ring : Alterations at specific positions can significantly impact the compound's ability to interact with biological targets.

- Carboxyl Group Positioning : The distance and orientation of carboxyl groups relative to the nitrogen atom in the pyridine ring are critical for achieving optimal biological activity.

Eigenschaften

IUPAC Name |

pyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYSADWCWFFZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197653 | |

| Record name | Cinchomeronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-11-9 | |

| Record name | Cinchomeronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchomeronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyridinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchomeronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOMERONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pyridine-3,4-dicarboxylic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol.

Q2: What spectroscopic techniques are typically used to characterize H2PDC?

A2: Common characterization techniques include:

- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic stretches of carboxylic acids and pyridine rings. [, , , , , , , , ]

- Single-crystal X-ray Diffraction: Provides detailed information about the crystal structure, bond lengths, and angles. [, , , , , , , , , , , , , , ]

- Elemental Analysis: Confirms the elemental composition of the compound. [, , , , , , ]

- Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition patterns of the compound. [, , , , , ]

Q3: How does H2PDC behave under hydrothermal conditions?

A3: H2PDC demonstrates good stability under hydrothermal conditions, enabling its use in the synthesis of various metal-organic frameworks (MOFs). [, , , , , , , , ]

Q4: What types of metal ions readily form complexes with H2PDC?

A4: H2PDC readily coordinates with a wide range of transition metal ions, including Zn2+, Cd2+, Mn2+, Co2+, Ni2+, Cu2+, Ag+, and lanthanide ions like Eu3+, Tb3+, La3+, Gd3+, and Nd3+. [, , , , , , , , , , , , , , , , ]

Q5: What are the potential applications of H2PDC-based materials?

A5: The diverse coordination modes of H2PDC contribute to the formation of MOFs with potential applications in gas adsorption, catalysis, and photoluminescent materials. [, , , ]

Q6: Is H2PDC known to participate in catalytic reactions?

A6: While H2PDC itself might not be a direct catalyst, its derivatives and metal complexes have shown catalytic activity in oxidation reactions. [, ]

Q7: Can you provide an example of a catalytic application involving H2PDC?

A7: In the oxidative ammonolysis of 3,4-dimethylpyridine, H2PDC is a product formed through the oxidation of the methyl groups to cyano groups. This reaction is catalyzed by vanadium oxide catalysts, and the selectivity towards H2PDC formation is influenced by the catalyst composition. []

Q8: Have computational methods been employed to study H2PDC and its complexes?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the electronic properties and reactivity of H2PDC-containing systems. For instance, DFT was used to calculate the nucleophilicity of vanadyl oxygen in vanadium oxide catalysts used for the oxidative ammonolysis of 3,4-dimethylpyridine. []

Q9: How do structural modifications to the H2PDC scaffold affect its coordination behavior?

A9: The position of the carboxylic acid groups on the pyridine ring influences the coordination modes and dimensionality of the resulting metal-organic frameworks. For example, using pyridine-2,3-dicarboxylic acid instead of H2PDC leads to aza-copper phthalocyanines with different solubility properties. []

Q10: Are there any reported strategies to enhance the stability or solubility of H2PDC-based materials?

A10: While specific formulation strategies for H2PDC itself are not extensively reported, the choice of metal ions and auxiliary ligands significantly influences the stability and solubility of the resulting coordination polymers. [, , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.